2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxa-9-azaspiro[45]decan-1-one;hydrochloride is a spirocyclic compound characterized by its unique structure, which includes both an oxygen and nitrogen atom within the spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with an epoxide, followed by cyclization to form the spiro ring. The reaction conditions often require the use of a catalyst and may involve heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents to yield different derivatives.
Substitution: Various substitution reactions can occur, where different functional groups replace existing ones on the spiro ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1-oxa-9-azaspiro[5.5]undecane: This compound has a similar spirocyclic structure but with a different ring size.
3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride: Another spirocyclic compound with additional nitrogen atoms in the ring.
Uniqueness
2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms. This configuration imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
2-Oxa-9-azaspiro[4.5]decan-1-one hydrochloride is a compound characterized by its unique spirocyclic structure, which incorporates both nitrogen and oxygen atoms. This structural configuration contributes to its potential biological activities, making it a subject of interest in pharmaceutical research. The compound's molecular formula is C9H16ClNO2 with a molecular weight of approximately 191.66 g/mol. The hydrochloride form enhances its solubility, facilitating various biological applications.
Biological Activity Overview
Preliminary studies indicate that 2-oxa-9-azaspiro[4.5]decan-1-one hydrochloride may exhibit significant biological activities, particularly as an enzyme inhibitor. Notably, it has been investigated for its inhibitory effects on fibroblast growth factor receptor 4 (FGFR4) and vanin-1, both of which are crucial in cell signaling pathways and metabolic processes. These interactions suggest potential therapeutic applications in treating conditions such as hepatocellular carcinoma and inflammatory diseases.
The mechanism of action for 2-oxa-9-azaspiro[4.5]decan-1-one hydrochloride involves its binding to specific molecular targets, potentially modulating pathways that are vital for cellular function and disease progression. For instance, similar compounds have shown the ability to inhibit the MmpL3 protein in Mycobacterium tuberculosis, which is essential for the bacteria's survival, indicating a possible role in antimicrobial activity.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions, optimized for yield and purity in industrial settings. Its spirocyclic structure not only provides rigidity but also facilitates specific interactions with biological targets, enhancing its potential as a scaffold for developing novel therapeutics.
Comparative Biological Activity
A comparison with similar compounds highlights the unique properties of 2-oxa-9-azaspiro[4.5]decan-1-one hydrochloride:
Compound Name | Similarity | Notable Features |
---|---|---|
2-Azaspiro[4.5]decane | 0.89 | Neuroactive properties |
8-Azaspiro[4.5]decane | 0.76 | Potential analgesic effects |
3-Methyl-1-Oxa-3,8-diazaspiro[4.5]decan-2-one | 0.76 | Methyl group substitution; different biological activity |
1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride | 0.76 | Different ring connectivity; potential therapeutic uses |
2-Oxa-spiro[4.5]decane | 0.64 | Antimicrobial activity |
This table illustrates how the distinct structural features of 2-oxa-9-azaspiro[4.5]decan-1-one hydrochloride may contribute to its unique biological activities compared to related compounds.
Case Studies and Research Findings
Research has focused on the antibacterial and anticancer properties of spirocyclic compounds similar to 2-oxa-9-azaspiro[4.5]decan-1-one hydrochloride:
- Antibacterial Activity : Studies have shown that spirocyclic analogs exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like MRSA (methicillin-resistant Staphylococcus aureus) .
- Anticancer Potential : In vitro studies suggest that compounds with similar structural motifs can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : Specific investigations into enzyme inhibition have revealed that these compounds may effectively inhibit certain kinases involved in cancer progression, providing a basis for further therapeutic exploration.
Properties
Molecular Formula |
C8H14ClNO2 |
---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c10-7-8(3-5-11-7)2-1-4-9-6-8;/h9H,1-6H2;1H |
InChI Key |
VKOPEGMHRZHVGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCOC2=O)CNC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.